molecular formula C19H20BrNO5 B2826263 4-((1-(3-(5-bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795089-65-4

4-((1-(3-(5-bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2826263
CAS No.: 1795089-65-4
M. Wt: 422.275
InChI Key: CXDRUIYUYXCLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyran-2-one derivative featuring a substituted azetidine ring linked via an ether bond to the pyranone core. The structure includes a 5-bromo-2-methoxyphenylpropanoyl group attached to the azetidine, contributing to its unique electronic and steric profile. Pyran-2-one derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

4-[1-[3-(5-bromo-2-methoxyphenyl)propanoyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO5/c1-12-7-15(9-19(23)25-12)26-16-10-21(11-16)18(22)6-3-13-8-14(20)4-5-17(13)24-2/h4-5,7-9,16H,3,6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDRUIYUYXCLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCC3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(3-(5-bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS Number: 1795089-65-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20BrNO5C_{19}H_{20}BrNO_5, with a molecular weight of 422.3 g/mol. Its structure features a pyranone ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that compounds containing similar structural motifs to this compound exhibit significant anticancer activity. A study on related pyranone derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The presence of the bromo and methoxy groups in the structure suggests potential antimicrobial properties. Compounds with similar substitutions have shown activity against various bacterial strains. For instance, a related compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the bromine atom may enhance membrane permeability, leading to increased efficacy .

Anti-inflammatory Effects

Pyranone derivatives are also known for their anti-inflammatory effects. The compound's structure may allow it to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in chronic inflammatory diseases. In vitro studies have shown that similar compounds can reduce the expression of these cytokines in macrophage cultures .

Neuroprotective Effects

Emerging evidence suggests that compounds with a similar framework may offer neuroprotective benefits. A study highlighted the neuroprotective effects of certain pyranones against oxidative stress-induced neuronal cell death, potentially through antioxidant mechanisms . This could be particularly relevant for conditions such as Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of pro-inflammatory cytokines
NeuroprotectiveProtection against oxidative stress

Case Study: Anticancer Activity

In a recent study, a series of pyranone derivatives were evaluated for their anticancer properties against various human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range, demonstrating promising anticancer potential .

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments suggest that related pyranone derivatives possess low toxicity in vitro, with minimal effects on normal cell lines at effective concentrations . Further studies are necessary to confirm these findings in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous pyran-2-one and azetidine-containing derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues

Compound Name Core Structure Key Substituents Molecular Weight Reference
4-((1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (Target) Pyran-2-one + azetidine 5-Bromo-2-methoxyphenylpropanoyl, methyl group ~450.3 g/mol
4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one Pyran-2-one + thiazole 4-Methoxybenzylideneamino, phenylpyrazole ~520.5 g/mol
6-(4-Hydroxy-3-methoxyphenyl)-4-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridin-2-one 4-Bromophenyl, 4-hydroxy-3-methoxyphenyl, cyano ~411.2 g/mol
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Pyrazol-3-one 4-Bromophenyl, 4'-chlorophenyl, methyl groups ~301.5 g/mol

Key Observations:

  • Core Heterocycles: The target compound’s pyran-2-one core offers distinct electronic properties compared to pyridin-2-one (e.g., compound in ) or pyrazol-3-one (e.g., ), influencing hydrogen-bonding capacity and metabolic stability .
  • However, the azetidine-propanoyl linkage introduces steric constraints absent in simpler aryl-substituted analogues .

Molecular Docking and Binding Affinity

  • Pyridin-2-one derivatives in showed strong binding to bacterial DNA gyrase (ΔG = −9.2 kcal/mol) via interactions with the 4-bromophenyl group.
  • The target compound’s azetidine-propanoyl moiety may enhance binding to enzymes with hydrophobic active sites (e.g., cytochrome P450) but reduce solubility compared to smaller heterocycles .

Q & A

Basic Synthesis

Q: What are the established synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield? A: Synthesis typically involves a multi-step approach:

Azetidine ring formation : Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) to generate the azetidine scaffold .

Propanoylation : Introduction of the 3-(5-bromo-2-methoxyphenyl)propanoyl group via amide coupling (e.g., EDC/HOBt activation) at the azetidine nitrogen .

Pyranone coupling : Etherification of the azetidine-3-ol intermediate with 6-methyl-2H-pyran-2-one using a base like NaH or K₂CO₃ in anhydrous THF .
Critical conditions :

  • Temperature control (< 0°C during propanoylation to prevent racemization).
  • Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups to avoid side reactions).
  • Catalyst selection (palladium catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used).

Basic Characterization

Q: Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound? A:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyranone carbonyl at δ 170–175 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₃BrNO₅: 496.0712) .
  • X-ray crystallography : Resolves stereochemistry of the azetidine ring and spatial arrangement of the propanoyl group (e.g., C–Br bond length ~1.89 Å, consistent with sp³ hybridization) .
    Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold.

Basic Biological Screening

Q: What in vitro assays are recommended for preliminary evaluation of this compound's antimicrobial or anticancer potential? A:

  • Antimicrobial activity :
    • MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anticancer activity :
    • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
    • Apoptosis detection : Annexin V/PI staining followed by flow cytometry .

Advanced Structure-Activity Relationship (SAR)

Q: How do structural modifications to the azetidine or pyranone moieties influence biological activity and selectivity? A:

  • Azetidine modifications :
    • N-substitution : Bulky groups (e.g., benzyl) reduce activity by steric hindrance, while electron-withdrawing groups (e.g., -NO₂) enhance target binding .
    • Ring expansion : Replacing azetidine with pyrrolidine decreases anticancer potency due to reduced conformational rigidity .
  • Pyranone modifications :
    • Methyl group replacement : Substituting 6-methyl with -CF₃ improves metabolic stability but increases cytotoxicity .
      Methodology : Computational docking (AutoDock Vina) to predict binding affinity to kinases or microbial enzymes .

Advanced Mechanism of Action

Q: What experimental approaches can elucidate the molecular target or mechanism of action in cancer cells? A:

Kinase profiling : Screen against a panel of 100+ kinases using competitive binding assays (e.g., KINOMEscan) .

CRISPR-Cas9 knockout : Identify essential genes for compound sensitivity (e.g., DNA-PK or PI3K pathways) .

Metabolomics : LC-MS analysis to track changes in ATP levels or ROS production, indicating mitochondrial disruption .

Data Contradiction Analysis

Q: How can researchers resolve discrepancies in reported biological activities across studies? A:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NCCN recommendations for cancer models .
  • Dose-response validation : Repeat studies with a wider concentration range (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .
  • Meta-analysis : Pool data from multiple studies (e.g., RevMan software) to identify confounding variables like solvent choice (DMSO vs. ethanol) .

Environmental and Metabolic Stability

Q: What methodologies assess the environmental fate and metabolic stability of this compound? A:

  • Environmental persistence :
    • Hydrolysis studies : Incubate at pH 3–9 to measure degradation half-life (e.g., t₁/₂ < 24 hours suggests low bioaccumulation) .
  • Metabolic stability :
    • Liver microsome assays : Human/rat microsomes + NADPH to identify major metabolites (e.g., demethylation at the methoxy group) .

Computational Modeling

Q: How can molecular dynamics simulations optimize the compound's pharmacokinetic properties? A:

  • LogP prediction : Use SwissADME to balance lipophilicity (ideal range: 2–3) for blood-brain barrier penetration .
  • Protein-ligand dynamics : GROMACS simulations to assess binding stability to targets (e.g., RMSD < 2 Å over 100 ns indicates strong binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.